![molecular formula C12H9N3 B1393029 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918511-92-9](/img/structure/B1393029.png)
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
“5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound, similar to benzene, but with one CH group replaced by nitrogen . The pyridine ring is often used in the synthesis of pharmaceuticals and is found in many important natural products, such as alkaloids .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multicomponent reactions . For instance, the Hantzsch pyridine synthesis involves a condensation reaction of β-ketoesters, aldehydes, and ammonia . In another study, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis
Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms. All six of these atoms are sp2 hybridized, meaning they each have a p orbital perpendicular to the plane of the ring, which allows the ring to be fully conjugated . The lone pair electrons on pyridine’s nitrogen are contained in an sp2 orbital that lies in the same plane as the ring and does not overlap with the p orbitals of the ring .Chemical Reactions Analysis
Pyridine compounds are known to undergo a variety of chemical reactions. For instance, they can react with Grignard reagents to form 2-substituted pyridines . They can also undergo cross-coupling reactions with aryl bromides to form biaryl building blocks .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The derivatives of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine have been synthesized and characterized for their potential as antibacterial agents. These compounds have shown activity against various microorganisms, including both Gram-positive and Gram-negative bacteria . The structural motif of the compound contributes to its ability to interact with bacterial cell components, thereby inhibiting growth or killing the bacteria.
Optical Materials
This compound’s derivatives have been explored for their optical properties, particularly in the context of microwave-assisted synthesis . The optical and theoretical characterization of these derivatives indicates their potential use in materials science, especially due to their photoluminescent properties and large Stokes shift . These features make them suitable for applications in light-emitting devices and sensors.
Antimicrobial and Antiviral Activities
Research has demonstrated that pyridine compounds, including 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine , exhibit significant antimicrobial and antiviral activities. They have been tested against a panel of bacterial strains, yeasts, and filamentous fungi, showing promising results . This broad-spectrum activity makes them valuable in the development of new antimicrobial and antiviral drugs.
Herbicidal and Antifungal Applications
Certain derivatives of this compound have been found to possess herbicidal activities against plants like Brassica campestris . Moreover, they have shown antifungal activities against pathogens such as P. piricola , comparable to commercial fungicides . These properties are beneficial for agricultural applications, providing a basis for developing new herbicides and fungicides.
Medicinal Chemistry
In medicinal chemistry, the presence of pyridine nitrogen in compounds like 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is traditionally assumed to be protonated in enzyme active sites. This protonation can provide resonance stabilization of carbanionic intermediates, which is crucial in various biological processes. Compounds with this structure have shown high activity, which may be attributed to the pyridyl group’s position and the presence of nitrogen .
Wirkmechanismus
While the specific mechanism of action for “5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine” is not mentioned in the search results, pyridine derivatives have been studied for their inhibitory activity against various kinases . For example, pyrazolo[3,4-b]pyridine derivatives have been evaluated as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation .
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-10(7-13-4-1)11-6-9-3-5-14-12(9)15-8-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIBMXDDURRQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C3C(=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680018 | |
| Record name | 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
918511-92-9 | |
| Record name | 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)
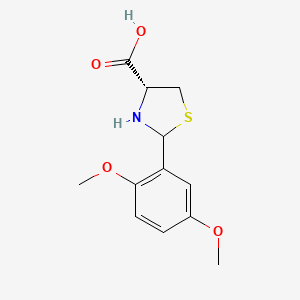
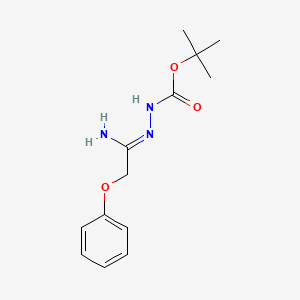
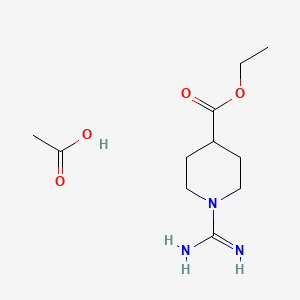
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)
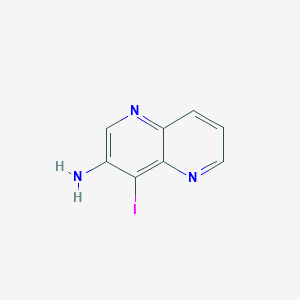
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)
![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1392959.png)
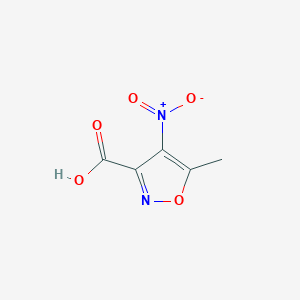
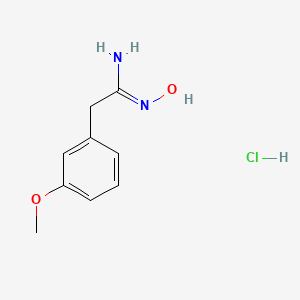
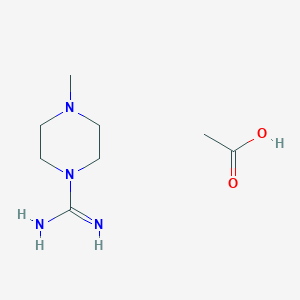
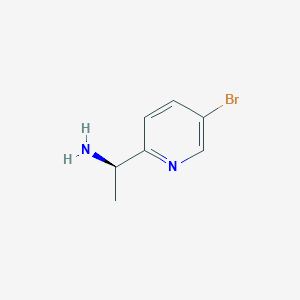
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)